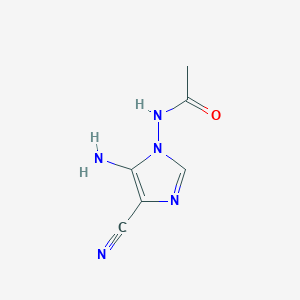
2,3-Dichloro-1-methyl-4-(1H)-pyridone
Descripción general
Descripción
2,3-Dichloro-1-methyl-4-(1H)-pyridone (DCMP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCMP is a heterocyclic compound that contains a pyridone ring with two chlorine atoms and a methyl group attached to it.
Aplicaciones Científicas De Investigación
Synthesis of Functionalized Pyridines
One application involves the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone, demonstrating the reactivity and versatility of pyridone derivatives in organic synthesis (Mekheimer, Mohamed, & Sadek, 1997).
Photochemical Reactions
Another study explored the photochemical reactions of 2-pyridones with chloroethylenes, yielding various chlorinated azabicyclooctenones and other products, highlighting the potential of 2-pyridones in photochemical applications (Somekawa, Imai, Furukido, & Kumamoto, 1981).
Coordination Chemistry
2-pyridone derivatives, including those similar to 2,3-dichloro-1-methyl-4-(1H)-pyridone, have been extensively studied in coordination chemistry, particularly as bridging ligands in metal complexes. This research provides insights into metal-metal bonding and potential applications in catalysis and material science (Rawson & Winpenny, 1995).
Solvation Studies
NMR spectroscopy has been used to study the solvation of 2-pyridones in various solvents, providing valuable information about molecular interactions and stability in different environments (Tiffon, Guillerez, & Ancian, 1985).
Synthesis of 4-Pyridones
Research on the synthesis of 2,3-dihydro-4-pyridones and 4-pyridones through cyclization reactions of ester-tethered enaminones demonstrates the potential of pyridone derivatives in organic synthesis and drug discovery (Stojanović, Bugarski, & Baranac‐Stojanović, 2020).
Intermolecular Hydrogen Bonding
A study on the intermolecular hydrogen bonding of a pyridone derivative with a carboxylic acid group contributes to the understanding of molecular recognition and self-complementarity, which is crucial in the development of novel materials and drugs (Wash, Maverick, Chiefari, & Lightner, 1997).
Antimycobacterial Activity
The synthesis and evaluation of spiro-pyrido-pyrrolizines and pyrrolidines from 1-methyl-3-[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones, highlighting their potential as inhibitors of Mycobacterium tuberculosis, demonstrate the significance of pyridone derivatives in medicinal chemistry (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2009).
Propiedades
IUPAC Name |
2,3-dichloro-1-methylpyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c1-9-3-2-4(10)5(7)6(9)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAFXQIVANVHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C(=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273939 | |
| Record name | 4(1H)-Pyridinone, 2,3-dichloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1428234-62-1 | |
| Record name | 4(1H)-Pyridinone, 2,3-dichloro-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428234-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(1H)-Pyridinone, 2,3-dichloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-3-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B3347664.png)




![Pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B3347708.png)



![Thieno[3,4-b]furan, 4,6-dihydro-, 5,5-dioxide](/img/structure/B3347727.png)



